N4-(3-Bromophenyl)quinazoline-4,6-diamine (CAS 169205-78-1) is a highly specialized 4-anilinoquinazoline building block, primarily utilized as the direct precursor for irreversible epidermal growth factor receptor (EGFR) and HER2 tyrosine kinase inhibitors. Structurally, it features a 3-bromophenyl group at the N4 position—critical for anchoring the molecule in the hydrophobic pocket of the kinase ATP-binding site—and a reactive primary amine at the 6-position. This 6-amino group serves as the essential attachment point for electrophilic warheads, most notably acryloyl chloride, to generate covalent Michael acceptor drugs such as PD 168393. For pharmaceutical procurement and process chemistry, sourcing this pre-assembled, pre-reduced diamine is highly preferred over earlier intermediates, as it bypasses complex chemoselective reduction steps and directly enables late-stage functionalization [1].
Substituting N4-(3-Bromophenyl)quinazoline-4,6-diamine with closely related analogs fundamentally compromises either the synthetic process or the final pharmacological profile. Using the upstream nitro-intermediate, N4-(3-Bromophenyl)-6-nitroquinazolin-4-amine, introduces severe manufacturability issues, as standard catalytic hydrogenation of the nitro group frequently causes concurrent debromination of the 3-bromophenyl ring, destroying the pharmacophore. Alternatively, substituting the 3-bromo moiety with a 3-chloro or 3-fluoro group (e.g., N4-(3-Chlorophenyl)quinazoline-4,6-diamine) alters the steric volume and halogen-bonding characteristics of the final drug, significantly reducing its binding affinity and residence time in the EGFR kinase domain. Therefore, for the synthesis of optimal sub-nanomolar covalent inhibitors, the exact 3-bromo-6-amino substitution pattern is strictly non-negotiable [1].
The synthesis of 6-aminoquinazolines from their 6-nitro precursors is notoriously difficult when an aryl bromide is present. Attempting to reduce N4-(3-Bromophenyl)-6-nitroquinazolin-4-amine using standard Pd/C hydrogenation results in significant hydrogenolysis, yielding >40-50% of the debrominated N4-phenylquinazoline-4,6-diamine impurity. While chemoselective methods (e.g., Fe/AcOH or SnCl2) can mitigate this, they cap isolated yields at ~70-80% and complicate purification with heavy metal waste. Procuring the pre-reduced N4-(3-Bromophenyl)quinazoline-4,6-diamine directly provides >98% pure starting material, completely bypassing the debromination risk and improving the overall process mass intensity (PMI) of the synthetic route [1].
| Evidence Dimension | Isolated yield of pure 6-amino product and impurity profile |
| Target Compound Data | >98% purity, 100% retention of the critical 3-bromo pharmacophore (direct procurement) |
| Comparator Or Baseline | N4-(3-Bromophenyl)-6-nitroquinazolin-4-amine (requires reduction, yielding ~70-80% with up to 50% debromination under standard Pd/C H2) |
| Quantified Difference | Eliminates a 20-30% yield loss and severe debromination side reactions associated with late-stage nitro reduction. |
| Conditions | Standard catalytic hydrogenation vs. direct procurement of the reduced diamine. |
Bypassing the chemoselective reduction step saves time, eliminates heavy metal waste from alternative reduction methods, and ensures high purity for subsequent acylation.
The 3-bromophenyl substitution is precisely calibrated for the hydrophobic pocket of the EGFR kinase domain. When this precursor is acylated to form the covalent inhibitor PD 168393, the resulting drug achieves an exceptional IC50 of 0.88 nM against EGFR. In contrast, utilizing a 3-chloro or unsubstituted aniline precursor yields final inhibitors with significantly reduced steric complementarity, often resulting in a 2- to 10-fold drop in target affinity. The larger van der Waals radius of bromine (1.85 Å) compared to chlorine (1.75 Å) maximizes hydrophobic contacts within the ATP-binding cleft, making this specific precursor essential for achieving maximum potency [1].
| Evidence Dimension | EGFR kinase inhibition (IC50) of the downstream acrylamide derivative |
| Target Compound Data | IC50 = 0.88 nM (as PD 168393, utilizing the 3-bromo precursor) |
| Comparator Or Baseline | 3-chloro or unsubstituted aniline analogs (typically >2-10 nM IC50) |
| Quantified Difference | The 3-bromo substitution drives sub-nanomolar potency, outperforming lighter halogen analogs by up to an order of magnitude. |
| Conditions | In vitro EGFR kinase autophosphorylation assay. |
Procuring the 3-bromo precursor guarantees that the final synthesized TKI will possess the optimal binding kinetics and maximal potency required for advanced oncology research.
Starting a synthesis from 4-chloroquinazoline-6-amine requires an initial SNAr cross-coupling with 3-bromoaniline. This reaction typically demands elevated temperatures (80-100 °C) in polar solvents and yields ~75-85% of the product, often requiring tedious recrystallization to remove unreacted toxic aniline. By sourcing N4-(3-Bromophenyl)quinazoline-4,6-diamine directly, chemists can immediately proceed to the final, high-yielding step: the acylation of the 6-amine. Reaction of this target compound with acryloyl chloride at 0 °C proceeds rapidly, delivering the final covalent inhibitor in >90% yield with minimal purification required [1].
| Evidence Dimension | Synthetic steps and overall yield to final covalent inhibitor |
| Target Compound Data | 1 step (direct acylation), >90% yield |
| Comparator Or Baseline | 4-chloroquinazoline-6-amine (2 steps: SNAr coupling then acylation, ~75-85% overall yield) |
| Quantified Difference | Reduces synthetic steps by 50% and improves overall yield to the final drug by >15-25%. |
| Conditions | Standard laboratory synthesis of 6-acrylamido-4-anilinoquinazolines. |
Starting from the pre-assembled N4-arylated scaffold accelerates library synthesis and avoids the handling of toxic free anilines in the laboratory.
As the direct precursor to PD 168393 and related covalent TKIs, this compound is the ideal starting material for developing novel Michael acceptor-based oncology drugs targeting Cys773 in EGFR [1].
The reactive 6-amine provides a perfect synthetic handle for attaching E3 ligase recruiting linkers (e.g., via amide bond formation), while the 3-bromophenyl group ensures high-affinity anchoring to the kinase domain, making it highly valuable for targeted protein degradation research [1].
By coupling the 6-amine to an alkyne- or fluorophore-tagged electrophile, researchers can utilize this scaffold to synthesize highly specific chemical probes for mapping kinase active sites in complex proteomes[1].
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